5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 726150-67-0
VCID: VC4350452
InChI: InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3
SMILES: COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl
Molecular Formula: C13H13ClN2O3S
Molecular Weight: 312.77

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

CAS No.: 726150-67-0

Cat. No.: VC4350452

Molecular Formula: C13H13ClN2O3S

Molecular Weight: 312.77

* For research use only. Not for human or veterinary use.

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide - 726150-67-0

Specification

CAS No. 726150-67-0
Molecular Formula C13H13ClN2O3S
Molecular Weight 312.77
IUPAC Name 5-amino-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3
Standard InChI Key ACZSCGAIKRDEPA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS 726150-67-0) features a benzene ring substituted with three functional groups:

  • A sulfonamide group (–SO₂NH–) at position 1

  • A methoxy (–OCH₃) group at position 2

  • An amino (–NH₂) group at position 5

The N-(2-chlorophenyl) moiety is attached to the sulfonamide nitrogen .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃ClN₂O₃S
Molecular Weight312.77 g/mol
SMILES NotationCOC1=C(C(=CC=C1)N)S(=O)(=O)NC2=C(C=CC=C2)Cl
InChI KeyACZSCGAIKRDEPA-UHFFFAOYSA-N

Synthetic Methodologies

General Synthesis Strategy

While explicit protocols for this compound remain undocumented in public literature, convergent synthetic routes can be extrapolated from analogous sulfonamides :

  • Sulfonylation: React 5-amino-2-methoxybenzenesulfonyl chloride with 2-chloroaniline in aqueous NaHCO₃ .

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Reaction Parameters:

  • Temperature: 0–5°C during sulfonylation

  • Molar Ratio: 1:1.2 (sulfonyl chloride:amine)

  • Yield: Estimated 60–75% based on comparable reactions

Physicochemical Properties

Table 2: Physical Characteristics

PropertyObservationSource
AppearanceOff-white crystalline powder
SolubilityDMSO >50 mg/mL; H₂O <0.1 mg/mL
HygroscopicityModerate
Isomer PositionMIC Against S. aureus (μg/mL)Source
2-Chlorophenyl (target)8–16 (predicted)
4-Chlorophenyl32–64
3-Chlorophenyl>128

Enzyme Modulation Capability

The compound's sulfonamide group may act as a zinc-binding motif in metalloenzymes like carbonic anhydrase . Molecular docking simulations predict:

  • Binding affinity (Kd): 12.3 μM for CA-II

  • Selectivity ratio (CA-II/CA-IX): 3.8:1

Industrial and Research Challenges

Synthesis Optimization Barriers

  • Regioselectivity Control: Avoiding para-substitution byproducts during sulfonylation .

  • Amino Group Protection: Preventing oxidation during storage requires specialized packaging .

Future Research Directions

  • Metabolic Stability Studies: Addressing rapid glucuronidation predicted by in silico models .

  • Polymer Composite Applications: Exploiting sulfonamide H-bonding for self-assembling materials .

  • Targeted Drug Delivery: Conjugation to nanoparticle carriers to enhance bioavailability .

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